Moskene
Overview
Description
Moskene, also known as 1,1,3,3,5-pentamethyl-4,6-dinitroindane, is a synthetic musk compound. Synthetic musks are a class of aroma compounds designed to emulate the scent of natural musks, such as those derived from deer musk. This compound is part of the nitro musk family, which is characterized by the presence of nitro groups attached to an aromatic ring. These compounds are widely used in the fragrance industry due to their long-lasting scent and stability.
Mechanism of Action
Target of Action
Moskene primarily targets human musk receptors OR5AN1 and OR1A1 . These receptors are part of the olfactory system and play a crucial role in the perception of musk-smelling compounds .
Mode of Action
This compound interacts with its targets, the OR5AN1 and OR1A1 receptors, in a specific manner. OR5AN1 responds robustly to this compound, while OR1A1 shows a more selective response . The interaction involves hydrogen bonding to Tyr260 of transmembrane α-helix 6 and hydrophobic interactions with surrounding aromatic residues Phe105, Phe194, and Phe207 .
Biochemical Pathways
It is known that the activation of or5an1 and or1a1 receptors by this compound can influence olfactory signaling pathways
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the activation of specific olfactory receptors, leading to the perception of musk odors . The exact cellular effects and potential therapeutic implications of this activation are areas of ongoing research.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, humidity, and vegetation can impact the attraction of mosquitoes, which are known to be drawn to musk-smelling compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
Moskene is synthesized through a multi-step chemical process. The synthesis typically involves the nitration of an indane derivative. The process begins with the alkylation of indane to introduce the necessary methyl groups. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at specific positions on the aromatic ring. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the nitration process is carried out under controlled conditions. The use of continuous flow reactors allows for better control over reaction parameters and improved safety. The final product is purified through distillation and recrystallization to remove any impurities and obtain a high-purity compound suitable for use in fragrances.
Chemical Reactions Analysis
Types of Reactions
Moskene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: this compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids as catalysts.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of nitroso and nitro derivatives.
Reduction: Reduction typically yields amino derivatives of this compound.
Substitution: Substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
Moskene has several applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of nitro musks in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with olfactory receptors.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to penetrate biological membranes.
Industry: Widely used in the fragrance industry as a fixative to enhance the longevity of scents in perfumes and personal care products.
Comparison with Similar Compounds
Moskene is part of the nitro musk family, which includes other compounds such as:
Musk ketone: 4-tert-butyl-2,6-dinitro-3,5-dimethylacetophenone
Musk xylene: 1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene
Musk ambrette: 4-tert-butyl-3-methoxy-2,6-dinitrotoluene
Uniqueness of this compound
This compound is unique due to its specific molecular structure, which includes five methyl groups and two nitro groups attached to an indane ring. This structure imparts a distinct scent profile and stability, making it a valuable component in fragrance formulations. Compared to other nitro musks, this compound has a more balanced scent with less harshness, making it suitable for a wide range of applications in perfumery.
Properties
IUPAC Name |
1,1,3,3,5-pentamethyl-4,6-dinitro-2H-indene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-8-10(15(17)18)6-9-11(12(8)16(19)20)14(4,5)7-13(9,2)3/h6H,7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWURQRPEIFIAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1[N+](=O)[O-])C(CC2(C)C)(C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044519 | |
Record name | 1,1,3,3,5-Pentamethyl-4,6-dinitro-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116-66-5 | |
Record name | Moskene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moskene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moskene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60035 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indene, 2,3-dihydro-1,1,3,3,5-pentamethyl-4,6-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,3,3,5-Pentamethyl-4,6-dinitro-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3,3,5-pentamethyl-4,6-dinitroindan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOSKENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q49IC9FAW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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